molecular formula C19H35N3O3 B14789179 (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate

Cat. No.: B14789179
M. Wt: 353.5 g/mol
InChI Key: UFJXRNCSSNZXBT-UHFFFAOYSA-N
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Description

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, an amino acid derivative, and a cyclopropyl group, making it a unique structure for studying chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amino acid derivative, and the attachment of the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. For example, the use of protecting groups and selective deprotection steps can be essential in the synthesis process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods can enhance the efficiency and scalability of the production process, ensuring consistent quality and supply for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes .

Medicine

Its ability to interact with specific molecular targets can lead to the discovery of new therapeutic agents .

Industry

In industrial applications, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate stands out due to its tert-butyl group, which can influence its reactivity and biological activity. This unique feature makes it a valuable compound for studying specific chemical and biological processes .

Properties

IUPAC Name

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)21-10-8-14(9-11-21)12-22(15-6-7-15)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJXRNCSSNZXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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